molecular formula C14H21N3O2S B6639148 N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide

Cat. No. B6639148
M. Wt: 295.40 g/mol
InChI Key: PHRDIUDIILILLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a critical component of the B-cell receptor signaling pathway.

Mechanism of Action

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is a selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway and inhibits the growth and survival of B-cell malignancies and autoimmune cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B-cell malignancies and autoimmune cells in vitro and in vivo. In addition, this compound has been shown to inhibit the activation of downstream signaling pathways such as AKT and ERK. This compound has also been shown to induce apoptosis in B-cell malignancies and autoimmune cells. In preclinical studies, this compound has demonstrated favorable pharmacokinetic properties and has been well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors such as ibrutinib. In addition, the optimal dosing and treatment schedule for this compound have not been established, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several potential future directions for N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another potential direction is the investigation of this compound in combination with immunotherapy agents such as checkpoint inhibitors. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in humans and to evaluate its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide involves a multistep process that starts with the reaction of 2-bromo thiophene with ethyl isocyanoacetate to form ethyl 2-(thiophen-2-yl)acetate. This intermediate is then reacted with 1,2-diaminopropane to form the diazepane ring. The final step involves the reaction of the diazepane intermediate with propan-2-yl isocyanate to form the desired product, this compound.

Scientific Research Applications

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide has been studied extensively in preclinical models and has shown promising results as a potential treatment for various cancers and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of mantle cell lymphoma cells in vitro and in vivo. Another study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of chronic lymphocytic leukemia cells in vitro and in vivo. This compound has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-propan-2-yl-4-(thiophene-2-carbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-11(2)15-14(19)17-7-4-6-16(8-9-17)13(18)12-5-3-10-20-12/h3,5,10-11H,4,6-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDIUDIILILLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.